Butyl thieno[2,3-B]pyridine-6-carboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl thieno[2,3-B]pyridine-6-carboximidate is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl thieno[2,3-B]pyridine-6-carboximidate typically involves the reaction of 2-thioxopyridine-3-carbonitrile with butylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as distillation, crystallization, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl thieno[2,3-B]pyridine-6-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thieno[2,3-B]pyridine derivatives with reduced functional groups.
Substitution: Formation of substituted thieno[2,3-B]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl thieno[2,3-B]pyridine-6-carboximidate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of butyl thieno[2,3-B]pyridine-6-carboximidate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of Pim-1 kinase, which plays a role in cell proliferation and survival . The compound also interacts with other molecular targets, such as muscarinic acetylcholine receptors and luteinizing hormone receptors .
Vergleich Mit ähnlichen Verbindungen
Butyl thieno[2,3-B]pyridine-6-carboximidate can be compared with other similar compounds, such as:
Thieno[2,3-B]pyridine-2-carboxamidine: Similar structure but different functional groups, leading to different biological activities.
Thieno[3,2-D]pyrimidine: Different ring fusion pattern, resulting in different chemical and biological properties.
Thiophene derivatives: Similar sulfur-containing heterocyclic compounds with diverse applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
89723-17-1 |
---|---|
Molekularformel |
C12H14N2OS |
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
butyl thieno[2,3-b]pyridine-6-carboximidate |
InChI |
InChI=1S/C12H14N2OS/c1-2-3-7-15-11(13)10-5-4-9-6-8-16-12(9)14-10/h4-6,8,13H,2-3,7H2,1H3 |
InChI-Schlüssel |
HTVVOONFAYIHJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=N)C1=NC2=C(C=C1)C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.